molecular formula C13H16ClNO4S B6164032 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride CAS No. 1269482-51-0

2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride

Cat. No.: B6164032
CAS No.: 1269482-51-0
M. Wt: 317.8
InChI Key:
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Description

2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a methoxy group, a piperidine ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-methoxybenzoic acid, which is then converted to its corresponding sulfonyl chloride derivative.

    Formation of Sulfonyl Chloride: The sulfonyl chloride group is introduced using chlorosulfonic acid or thionyl chloride under controlled conditions.

    Introduction of Piperidine Group: The piperidine-1-carbonyl group is introduced through a nucleophilic substitution reaction, where piperidine reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the piperidine ring can undergo reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonyl thiols.

    Oxidation Products: Methoxy group oxidation yields aldehydes or carboxylic acids.

    Reduction Products: Reduction of the piperidine ring can yield piperidine derivatives with varying degrees of saturation.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for creating sulfonamide-based drugs and other bioactive compounds.

Biology

In biological research, this compound is used to modify proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.

Medicine

Medically, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, it is used in the production of specialty chemicals, including dyes, pigments, and polymers, due to its ability to introduce sulfonyl groups into various substrates.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. This reactivity is crucial in its role in modifying biological molecules and synthesizing complex organic compounds.

Molecular Targets and Pathways

    Enzymes: It can inhibit or modify enzymes by reacting with active site residues.

    Receptors: It may interact with receptor proteins, altering their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methoxybenzenesulfonyl chloride: Lacks the piperidine-1-carbonyl group, making it less versatile in certain synthetic applications.

    5-(piperidine-1-carbonyl)benzenesulfonyl chloride: Lacks the methoxy group, affecting its reactivity and solubility.

Uniqueness

2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity patterns and make it suitable for a wide range of applications in synthesis and research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics

Properties

CAS No.

1269482-51-0

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.8

Purity

95

Origin of Product

United States

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